molecular formula C15H17FN2O2 B2548094 N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide CAS No. 2093841-18-8

N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide

Cat. No. B2548094
CAS RN: 2093841-18-8
M. Wt: 276.311
InChI Key: MLHMIEQGYWYYNY-UHFFFAOYSA-N
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Description

N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide, also known as NFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFP belongs to the class of benzazepines, which are known for their pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The mechanism of action of N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide is not fully understood, but it is believed to act as a modulator of the dopaminergic, serotonergic, and glutamatergic systems. N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has been shown to bind to the dopamine D2 receptor, serotonin 5-HT2A receptor, and N-methyl-D-aspartate (NMDA) receptor, resulting in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of inflammation. N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has also been shown to have anxiolytic and antidepressant effects, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide in lab experiments include its potent pharmacological effects, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various diseases. However, the limitations of using N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

For N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide research include further investigation of its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide involves a series of chemical reactions, starting with the condensation of 8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine-5-carboxylic acid with acetic anhydride to form the corresponding acetic ester. The ester is then treated with propargyl bromide in the presence of a base, resulting in the formation of N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide. The overall yield of the synthesis method is around 60%.

Scientific Research Applications

N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has shown promising results in treating schizophrenia, bipolar disorder, and anxiety. In cancer, N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-15(20)17-14-6-7-18(10(2)19)9-11-8-12(16)4-5-13(11)14/h3-5,8,14H,1,6-7,9H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMIEQGYWYYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide

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